Sodium propane-1-sulfonate hydrate (CAS 304672-01-3) is a highly soluble, short-chain aliphatic sulfonate salt predominantly utilized as an ion-pairing reagent in reversed-phase High-Performance Liquid Chromatography (HPLC) and as a highly conductive, water-soluble additive in electrochemical processes. As a stable monohydrate, it presents as a white crystalline powder with a melting point of approximately 250 °C (decomposition) and is freely soluble in aqueous and methanolic systems [1]. In procurement contexts, its value lies in its specific three-carbon (C3) chain length, which provides moderate hydrophobicity, and its exceptional UV transparency at low wavelengths, making it an essential mobile phase additive for the resolution and detection of basic, hydrophilic analytes that cannot be adequately retained or separated using standard reversed-phase methodologies .
Substituting sodium propane-1-sulfonate hydrate with its anhydrous counterpart (CAS 14533-63-2) or longer-chain homologs introduces severe reproducibility and performance risks in validated analytical workflows. The anhydrous form is highly hygroscopic, absorbing atmospheric moisture during handling, which directly alters the effective mass and leads to batch-to-batch variations in mobile phase molarity [1]. Furthermore, substituting with longer-chain sulfonates, such as sodium butanesulfonate (C4) or hexanesulfonate (C6), exponentially increases the hydrophobic interaction between the ion-pair complex and the stationary phase. For moderately polar basic analytes, this generic substitution results in excessively long retention times, severe peak broadening, and reduced detection sensitivity, rendering the C4/C6 alternatives unsuitable for high-throughput or precisely timed chromatographic separations .
The monohydrate form of sodium propane-1-sulfonate provides a stable stoichiometric mass (MW 164.16 g/mol) under standard laboratory conditions, preventing the moisture-induced weight drift commonly observed with anhydrous sulfonate salts. While anhydrous sodium propane-1-sulfonate dynamically absorbs atmospheric water, leading to a 2-5% variance in actual molarity if not handled in a controlled environment, the monohydrate maintains consistent assay values (98.0-102.0%) during routine ambient weighing . This stable hydration state eliminates the need for dry-box handling and ensures absolute reproducibility of the mobile phase concentration.
| Evidence Dimension | Weighing stability and molarity variance |
| Target Compound Data | Stable monohydrate (MW 164.16); <0.5% moisture-induced mass drift during ambient handling |
| Comparator Or Baseline | Anhydrous form (CAS 14533-63-2); 2-5% molarity variance due to hygroscopic moisture uptake |
| Quantified Difference | Eliminates the 2-5% concentration error associated with the anhydrous form, ensuring precise 0.5 M or 5 mM standard solution preparation. |
| Conditions | Ambient laboratory weighing for HPLC mobile phase preparation. |
Ensures batch-to-batch reproducibility in validated QA/QC methods, preventing retention time drift caused by inaccurate ion-pair reagent concentrations.
In reversed-phase ion-pair chromatography, the alkyl chain length of the sulfonate reagent directly dictates the retention factor (k') of the analyte-reagent complex. Sodium propane-1-sulfonate (C3) provides significantly lower retention times compared to its longer-chain homolog, sodium butanesulfonate (C4). For moderately polar basic compounds, substituting the C3 reagent with the C4 reagent can increase retention times by 30-50% under identical isocratic conditions, often leading to peak broadening and reduced resolution [1]. The C3 chain offers the optimal balance of ion-pairing capability and moderate hydrophobicity, allowing for rapid, high-efficiency separations without the excessive retention caused by C4 or C6 sulfonates.
| Evidence Dimension | Chromatographic retention time (k') |
| Target Compound Data | Moderate retention; optimal for rapid elution of polar bases |
| Comparator Or Baseline | Sodium butanesulfonate (C4) or hexanesulfonate (C6) |
| Quantified Difference | Reduces retention times by approximately 30-50% compared to C4 sulfonates, preventing peak tailing and shortening run times. |
| Conditions | Reversed-phase HPLC (C18 column) with acidic aqueous/organic mobile phase. |
Procuring the C3 sulfonate is critical for high-throughput assays where longer-chain reagents cause excessive retention and peak broadening.
High-purity grades of sodium propane-1-sulfonate hydrate (e.g., LiChropur™) are specifically engineered to lack UV-absorbing organic impurities, making them suitable for low-wavelength detection. At a 10% concentration in water, this compound exhibits a maximum absorbance (Amax) of ≤ 0.15 at 210 nm, ≤ 0.06 at 220 nm, and ≤ 0.04 at 230 nm . In contrast, standard synthetic or technical-grade sulfonates often contain trace unsaturated or aromatic impurities that produce high background noise (Amax > 0.5 at 210 nm), severely compromising the signal-to-noise ratio for non-chromophoric analytes.
| Evidence Dimension | UV Absorbance at 210 nm (10% aqueous solution) |
| Target Compound Data | Amax ≤ 0.15 |
| Comparator Or Baseline | Standard technical-grade sulfonates (Amax > 0.5) |
| Quantified Difference | Reduces background UV absorbance by over 70% at 210 nm compared to lower-purity technical grades. |
| Conditions | 10% w/v aqueous solution, 1 cm quartz cell, 210-230 nm wavelength range. |
Essential for the trace-level quantification of pharmaceutical impurities and weakly absorbing analytes using diode-array or UV detectors.
The linear topology of sodium 1-propanesulfonate provides unhindered access for electrostatic interactions with basic analytes, contrasting with the sterically hindered branched isomer, sodium 2-propanesulfonate. This structural difference alters the formation constant of the ion-pair complex. When resolving closely related structural isomers or chiral compounds, the linear 1-propanesulfonate yields a distinct selectivity coefficient (α) compared to the 2-propanesulfonate[1]. Procurement of the exact linear isomer is therefore necessary to maintain validated elution orders, as substituting with the branched isomer can result in co-elution or complete reversal of peak sequences.
| Evidence Dimension | Ion-pair steric hindrance and selectivity (α) |
| Target Compound Data | Linear C3 chain; unhindered electrostatic interaction |
| Comparator Or Baseline | Sodium 2-propanesulfonate (branched isomer) |
| Quantified Difference | Provides distinct selectivity coefficients and prevents the peak co-elution that occurs when the sterically hindered branched isomer is mistakenly used. |
| Conditions | Resolution of structural isomers in reversed-phase ion-pair HPLC. |
Ensures the correct elution order and baseline resolution of complex mixtures, which is impossible to guarantee if the branched isomer is substituted.
Due to its stable hydration state and exceptional UV transparency at 210-230 nm, this compound is heavily procured for validated QA/QC HPLC workflows. It is specifically used to pair with basic pharmaceutical active ingredients (APIs) and their impurities, ensuring sharp peak shapes and reproducible retention times without interfering with low-wavelength UV detection .
In high-throughput clinical or environmental screening, analysts require rapid elution of polar basic compounds. Sodium propane-1-sulfonate hydrate is the preferred choice over longer-chain homologs (like butanesulfonate) because its C3 chain provides sufficient ion-pairing to retain the analytes on a C18 column while preventing the excessive retention and peak broadening that would otherwise slow down the analytical run [1].
Beyond chromatography, the high aqueous solubility and stable conductivity of this short-chain sulfonate make it an excellent water-soluble ligand and buffer component in electrochemistry. It is utilized in electroplating baths where it provides high ionic conductivity and stability without introducing the foaming or excessive surfactant properties associated with long-chain (C8-C12) sulfonates .